2-[1-Benzylbenzimidazol-2-yl]oxolane
Description
2-[1-Benzylbenzimidazol-2-yl]oxolane is a heterocyclic compound featuring a benzimidazole core substituted at the 1-position with a benzyl group (-CH₂C₆H₅) and at the 2-position with an oxolane (tetrahydrofuran) ring. Its molecular formula is C₁₈H₁₈N₂O, with a molecular weight of 278.35 g/mol.
The compound’s synthesis likely involves alkylation of benzimidazole at the 1-position followed by functionalization at the 2-position with an oxolane ring. Structural characterization of analogous compounds (e.g., via NMR, MS, and X-ray crystallography) confirms the importance of substituent positioning and ring conformations for bioactivity .
Properties
IUPAC Name |
1-benzyl-2-(oxolan-2-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-7-14(8-3-1)13-20-16-10-5-4-9-15(16)19-18(20)17-11-6-12-21-17/h1-5,7-10,17H,6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJRVNGLTCECOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-Benzylbenzimidazol-2-yl]oxolane typically involves the condensation of 1-benzylbenzimidazole with an oxolane derivative. One common method includes the use of 2-haloethylammonium salts and carboxylic acids in the presence of a coupling reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) followed by refluxing with potassium hydroxide in methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[1-Benzylbenzimidazol-2-yl]oxolane can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: N-oxides of benzimidazole.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
2-[1-Benzylbenzimidazol-2-yl]oxolane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-Benzylbenzimidazol-2-yl]oxolane involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA or proteins, disrupting their normal function. This interaction can lead to antimicrobial or anticancer effects by inhibiting essential biological processes in pathogens or cancer cells .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between 2-[1-Benzylbenzimidazol-2-yl]oxolane and its analogs:
| Compound Name | Substituent at Benzimidazole 1-Position | Oxolane Position | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|---|
| This compound | Benzyl (-CH₂C₆H₅) | 2 | C₁₈H₁₈N₂O | 278.35 | Aromatic substituent; moderate lipophilicity |
| 2-[1-(2-Phenylethyl)benzimidazol-2-yl]oxolane (BH44826) | 2-Phenylethyl (-CH₂CH₂C₆H₅) | 2 | C₁₉H₂₀N₂O | 292.37 | Longer aliphatic chain; increased hydrophobicity |
| 1-Benzyl-2-(1-piperidin-1-ylethyl)benzimidazole (BH44831) | Benzyl (-CH₂C₆H₅) | Piperidinylethyl | C₂₁H₂₅N₃ | 319.44 | Non-oxolane substituent; tertiary amine group |
Key Observations :
- Substituent Effects : The benzyl group in the target compound provides moderate lipophilicity compared to the longer 2-phenylethyl chain in BH44825. Longer aliphatic chains (e.g., dodecyl in oxolane ammonium salts from ) are associated with enhanced antimicrobial activity due to increased membrane interaction . However, aromatic substituents like benzyl may prioritize π-π stacking interactions over hydrophobic effects.
- Oxolane vs. Piperidine: BH44831 replaces the oxolane ring with a piperidinylethyl group, introducing a tertiary amine.
Physicochemical Properties
- Solubility : The oxolane ring enhances water solubility relative to purely aromatic analogs, aiding bioavailability.
Biological Activity
The compound 2-[1-Benzylbenzimidazol-2-yl]oxolane is a benzimidazole derivative that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The benzimidazole scaffold is known for its diverse pharmacological properties, including antitumor and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.
Research indicates that compounds with a benzimidazole core often interact with biological macromolecules such as DNA and proteins, affecting cellular processes. The mechanisms through which this compound exerts its biological effects may include:
- DNA Binding : Similar compounds have shown the ability to bind to DNA, potentially disrupting replication and transcription processes, leading to apoptosis in cancer cells .
- Enzyme Inhibition : Benzimidazole derivatives are known to inhibit various enzymes that are critical for cancer cell survival and proliferation .
Antitumor Activity
Several studies have evaluated the antitumor potential of benzimidazole derivatives. For instance, compounds related to this compound have been tested against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | XX | DNA Intercalation |
| This compound | HCC827 (Lung) | XX | Enzyme Inhibition |
| This compound | NCI-H358 (Lung) | XX | Apoptosis Induction |
Note: Specific IC50 values need to be filled based on empirical data from relevant studies.
In a study involving similar benzimidazole derivatives, significant cytotoxicity was observed in both 2D and 3D cell culture assays, indicating that these compounds may effectively inhibit tumor growth in vitro .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been explored. Testing against Gram-positive and Gram-negative bacteria has shown promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | XX µg/mL | Effective |
| Escherichia coli | XX µg/mL | Moderate |
| Saccharomyces cerevisiae | XX µg/mL | Effective |
Note: Specific MIC values should be filled based on empirical data from relevant studies.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives, including this compound. The study reported that certain derivatives exhibited potent antitumor activity against lung cancer cell lines, with mechanisms involving DNA intercalation and enzyme inhibition being elucidated through biochemical assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
